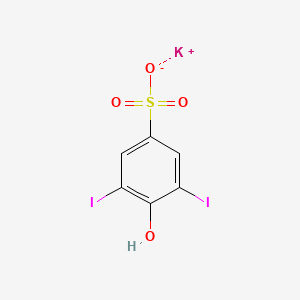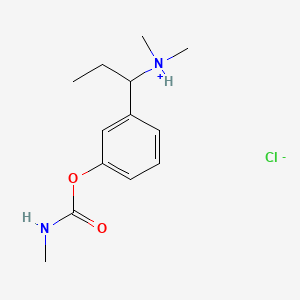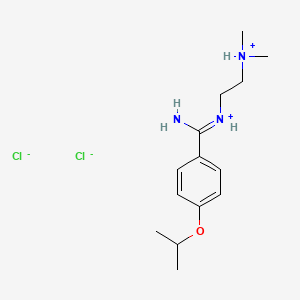
Ophiobolin G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ophiobolin G is a bioactive sesterterpenoid compound. It is a member of the ophiobolin family, which are known for their unique 5-8-5 tricyclic skeleton. These compounds are primarily isolated from various fungal species, including Aspergillus and Penicillium. This compound has garnered attention due to its significant cytotoxic activity and potential medicinal value.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ophiobolin G can be synthesized through various chemical reactions involving precursor molecules. The synthetic routes often involve multiple steps, including cyclization, oxidation, and reduction reactions. The reaction conditions typically require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes for large-scale production. This includes the use of biotechnological approaches, such as employing microbial cell factories like Saccharomyces cerevisiae for de novo production. These methods aim to produce this compound in a cost-effective and efficient manner.
Análisis De Reacciones Químicas
Types of Reactions: Ophiobolin G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to ensure the desired products are obtained.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities
Aplicaciones Científicas De Investigación
Ophiobolin G has a wide range of scientific research applications, including:
Chemistry: this compound is used as a starting material for synthesizing other bioactive compounds. Its unique structure makes it a valuable compound for chemical research.
Biology: The compound has been studied for its cytotoxic activity against cancer cells. It shows potential as an anticancer agent.
Medicine: this compound and its derivatives are being investigated for their medicinal properties, including their ability to inhibit the growth of various pathogens.
Industry: The compound is used in the development of new drugs and other bioactive products. Its production through microbial cell factories is an area of active research.
Mecanismo De Acción
The mechanism by which Ophiobolin G exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins and enzymes, disrupting their normal function. This leads to the inhibition of cell growth and proliferation, making it effective against cancer cells and other pathogens.
Comparación Con Compuestos Similares
Ophiobolin G is compared with other similar compounds, such as ophiobolin A, B, and C. While these compounds share a similar tricyclic skeleton, this compound is unique in its cytotoxic activity and potential medicinal value. The differences in their chemical structures and biological activities highlight the uniqueness of this compound.
List of Similar Compounds
Ophiobolin A
Ophiobolin B
Ophiobolin C
Propiedades
Número CAS |
90108-63-7 |
|---|---|
Fórmula molecular |
C25H34O2 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
(1R,3S,7S,8E,11S,12R)-1,4-dimethyl-12-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradeca-4,8-diene-8-carbaldehyde |
InChI |
InChI=1S/C25H34O2/c1-16(2)7-6-8-17(3)20-11-12-25(5)14-21-18(4)13-23(27)24(21)19(15-26)9-10-22(20)25/h6-9,13,15,17,20-22,24H,10-12,14H2,1-5H3/b8-6-,19-9-/t17-,20+,21+,22-,24+,25+/m0/s1 |
Clave InChI |
RKNMPQSLAZUFIT-IGPSIJAESA-N |
SMILES isomérico |
CC1=CC(=O)[C@H]/2[C@@H]1C[C@]3(CC[C@@H]([C@@H]3C/C=C2/C=O)[C@@H](C)/C=C\C=C(C)C)C |
SMILES canónico |
CC1=CC(=O)C2C1CC3(CCC(C3CC=C2C=O)C(C)C=CC=C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)

![7-[[4-[(4-Amino-1-carboxy-4-oxobutyl)-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid](/img/structure/B15346982.png)










![barium(2+);2-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B15347043.png)
